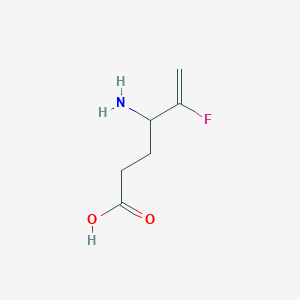

5-Hexenoic acid, 4-amino-5-fluoro-

説明

Historical Perspectives and Genesis in Chemical Biology Research

The study of fluorinated amino acids dates back several decades, with early research focusing on their synthesis and fundamental properties. guidechem.com The development of novel fluorinating agents and synthetic methodologies has been instrumental in producing a wide array of these compounds, paving the way for their use in diverse scientific fields. guidechem.com While the precise first synthesis of 5-Hexenoic acid, 4-amino-5-fluoro- is not extensively documented in readily available literature, its conceptual genesis can be traced to the successful development and clinical use of its non-fluorinated counterpart, 4-amino-5-hexenoic acid (Vigabatrin). Vigabatrin (B1682217) is a known irreversible inhibitor of γ-aminobutyric acid aminotransferase (GABA-AT), an enzyme responsible for the degradation of the primary inhibitory neurotransmitter, GABA. googleapis.com The exploration of fluorinated analogs of Vigabatrin, such as 5-Hexenoic acid, 4-amino-5-fluoro-, represents a logical progression in the field, aimed at dissecting the intricate molecular interactions between the inhibitor and its target enzyme.

Conceptual Framework: Fluoroamino Acids in Biochemical Inquiry

Fluoroamino acids are a class of amino acids where one or more hydrogen atoms have been replaced by fluorine. guidechem.com This seemingly simple substitution can dramatically alter the physicochemical properties of the molecule, including its acidity, lipophilicity, and metabolic stability. guidechem.comepo.org The unique properties of the fluorine atom, such as its high electronegativity and small van der Waals radius, make it a valuable tool for probing biological systems. epo.org

The introduction of fluorine can lead to enhanced binding affinity to target proteins, improved metabolic stability, and altered electronic properties that can be exploited to study enzyme mechanisms. epo.orggoogle.com Furthermore, the fluorine-19 isotope (¹⁹F) is an excellent nucleus for nuclear magnetic resonance (NMR) spectroscopy, allowing for the direct observation of the fluorinated molecule's behavior in a biological environment. acs.org

Rationale for Academic Investigation of 5-Hexenoic Acid, 4-Amino-5-Fluoro-

The academic interest in 5-Hexenoic acid, 4-amino-5-fluoro- stems from its potential to provide deeper insights into enzyme catalysis and neurotransmitter function, building upon the knowledge gained from its non-fluorinated analog.

A primary driver for the investigation of 5-Hexenoic acid, 4-amino-5-fluoro- is its use as a mechanistic probe for GABA-AT. As a mechanism-based inactivator, it is designed to be chemically inert until it is processed by the target enzyme, at which point it is converted into a reactive species that covalently modifies and inactivates the enzyme. The strategic placement of the fluorine atom can influence the reaction pathway and provide detailed information about the transition states and intermediates involved in the catalytic cycle. acs.org

A study comparing the (E)- and (Z)-isomers of 4-amino-6-fluoro-5-hexenoic acid with 4-amino-5-fluoro-5-hexenoic acid in the inactivation of GABA-AT revealed significant differences in their inactivation mechanisms. This highlights the sensitivity of the enzyme's active site to the precise location of the fluorine atom and underscores the value of such analogs in mapping enzyme-substrate interactions.

Given that 5-Hexenoic acid, 4-amino-5-fluoro- is a structural analog of the neurotransmitter GABA, its study provides valuable information for the field of neuroscience. Understanding how modifications to the GABA structure, such as the introduction of a fluorine atom, affect its interaction with GABAergic system components is crucial for the design of new therapeutic agents. Research on fluorinated GABA analogs helps to elucidate the structural requirements for binding to and modulating GABA receptors and transporters. While GABA itself does not readily cross the blood-brain barrier, synthetic analogs are designed to overcome this limitation and exert their effects within the central nervous system.

The investigation of compounds like 5-Hexenoic acid, 4-amino-5-fluoro- contributes to the broader field of medicinal chemistry by demonstrating the utility of fluorine substitution as a drug design strategy. The insights gained from studying the effects of fluorination on a well-characterized biological system, such as the GABA-AT/GABA system, can be applied to the development of new drugs for a wide range of diseases. google.com The use of fluorinated compounds as probes for positron emission tomography (PET) imaging is another significant application, allowing for the non-invasive study of biological processes in vivo.

Interactive Data Tables

Below are interactive tables summarizing key data related to 5-Hexenoic acid, 4-amino-5-fluoro- and its non-fluorinated analog.

Physicochemical Properties

| Property | 5-Hexenoic acid, 4-amino-5-fluoro- | 4-amino-5-hexenoic acid (Vigabatrin) |

| IUPAC Name | 4-amino-5-fluorohex-5-enoic acid | 4-aminohex-5-enoic acid |

| CAS Number | 105457-53-2 | 60643-86-9 |

| Molecular Formula | C₆H₁₀FNO₂ | C₆H₁₁NO₂ |

| Molecular Weight | 147.15 g/mol | 129.16 g/mol |

| XLogP3 | -2.6 | -1.9 |

| Hydrogen Bond Donor Count | 2 | 2 |

| Hydrogen Bond Acceptor Count | 3 | 3 |

| Rotatable Bond Count | 4 | 4 |

| Topological Polar Surface Area | 63.3 Ų | 63.3 Ų |

| Data sourced from PubChem CID: 10080537 and 5665 |

Structure

3D Structure

特性

CAS番号 |

105457-53-2 |

|---|---|

分子式 |

C6H10FNO2 |

分子量 |

147.15 g/mol |

IUPAC名 |

4-amino-5-fluorohex-5-enoic acid |

InChI |

InChI=1S/C6H10FNO2/c1-4(7)5(8)2-3-6(9)10/h5H,1-3,8H2,(H,9,10) |

InChIキー |

SRKSAKLEFCLFCV-UHFFFAOYSA-N |

正規SMILES |

C=C(C(CCC(=O)O)N)F |

製品の起源 |

United States |

Synthetic Strategies and Stereochemical Control in the Production of 5 Hexenoic Acid, 4 Amino 5 Fluoro

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 5-Hexenoic acid, 4-amino-5-fluoro- reveals several potential synthetic routes. A primary disconnection can be made at the C4-N bond, suggesting a late-stage amination of a suitable precursor. Another key disconnection is the C4-C5 bond, which could be formed through an addition to a carbonyl group.

A practical and reported synthesis of the E and Z isomers of 4-amino-6-fluoro-5-hexenoic acid (a synonym for the target compound) starts from 5-ethenyl-2-pyrrolidinone. nih.gov This suggests a retrosynthetic pathway where the final step is the hydrolysis of a lactam ring. The fluorinated vinyl group can be envisioned as being installed on a protected form of the lactam.

Alternative retrosynthetic strategies can be conceptualized based on the known syntheses of its non-fluorinated counterpart, Vigabatrin (B1682217). nih.govresearchgate.netgoogle.com These often involve the use of chiral starting materials or auxiliaries to control the stereochemistry at the C4 position. For instance, a route could start from a chiral pyroglutamic acid derivative, where the vinyl group is introduced later in the synthesis.

Classical and Contemporary Methodologies for Stereoselective Synthesis

The stereocenter at the C4 position is crucial for the biological activity of many amino acids. Therefore, developing stereoselective methods for the synthesis of 5-Hexenoic acid, 4-amino-5-fluoro- is of significant interest.

Asymmetric Catalysis Approaches

While specific applications to 5-Hexenoic acid, 4-amino-5-fluoro- have not been detailed in the literature, asymmetric catalysis offers a powerful tool for establishing the chiral center. For example, an asymmetric hydroamination of a suitable diene precursor could directly install the amine group with high enantioselectivity. Another approach could involve the asymmetric reduction of a corresponding imine or enamine.

Chiral Auxiliary-Mediated Syntheses

The use of chiral auxiliaries is a well-established method for controlling stereochemistry in the synthesis of amino acids. nih.govwikipedia.orgnih.gov A common strategy involves the use of Evans oxazolidinone auxiliaries. nih.govwikipedia.org In a hypothetical route to 5-Hexenoic acid, 4-amino-5-fluoro-, an N-acyloxazolidinone could be alkylated with a suitable electrophile containing the fluorovinyl moiety. The stereochemical outcome of the alkylation would be directed by the chiral auxiliary, which can be subsequently cleaved to yield the desired amino acid. The diastereoselectivity of such alkylations is often high and depends on the specific auxiliary, metal enolate, and reaction conditions. nih.govwikipedia.org

Enzymatic and Biocatalytic Routes

Enzymatic and biocatalytic methods are increasingly used for the synthesis of chiral molecules due to their high selectivity and mild reaction conditions. the-innovation.orgnih.gov For the synthesis of 5-Hexenoic acid, 4-amino-5-fluoro-, a transaminase could potentially be employed to asymmetrically aminate a corresponding keto-acid precursor. The success of this approach would depend on the identification of a suitable enzyme that can accommodate the fluorinated substrate. Biocatalysis could also be explored for the kinetic resolution of a racemic mixture of the target compound or a key intermediate.

Synthesis of Isomeric and Deuterated Analogs for Mechanistic Probes

The synthesis of isomeric and deuterated analogs of 5-Hexenoic acid, 4-amino-5-fluoro- is valuable for studying its mechanism of action and metabolic fate. The (E) and (Z) isomers of the compound have been synthesized, starting from 5-ethenyl-2-pyrrolidinone. nih.gov The synthesis of difluoro and trifluoro analogues has also been reported, starting from 4-oxobutanoic acid tert-butyl ester and the corresponding lithiated fluoroethenes. nih.gov

The introduction of deuterium (B1214612) can be achieved by using deuterated reagents at specific steps of the synthesis. For example, a deuterated reducing agent could be used to introduce deuterium at a specific position, or a deuterated starting material could be carried through the synthetic sequence.

Purification and Characterization Methodologies for Research Purity

Achieving high purity is essential for the biological evaluation of synthetic compounds. For amino acids like 5-Hexenoic acid, 4-amino-5-fluoro-, a combination of chromatographic and crystallization techniques is typically employed.

Ion-exchange chromatography is a powerful method for purifying amino acids, taking advantage of their amphoteric nature. column-chromatography.comresearchgate.net The crude product can be loaded onto an ion-exchange resin, and the desired compound is eluted by changing the pH or salt concentration of the mobile phase. Reverse-phase high-performance liquid chromatography (HPLC) is another effective technique for purification and for assessing the purity of the final product.

The characterization of 5-Hexenoic acid, 4-amino-5-fluoro- and its intermediates relies on a suite of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential for confirming the structure and stereochemistry. Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Infrared (IR) spectroscopy provides information about the functional groups present in the molecule.

Table of Compound Properties

| Property | Value | Source |

| IUPAC Name | 4-amino-5-fluorohex-5-enoic acid | nih.gov |

| Molecular Formula | C₆H₁₀FNO₂ | nih.gov |

| Molecular Weight | 147.15 g/mol | nih.gov |

| CAS Number | 105457-53-2 | nih.gov |

Elucidation of Molecular Mechanisms of Action: Enzymatic and Receptor Interactions

Enzyme Inhibition Kinetics and Mechanisms

4-Amino-5-fluoro-5-hexenoic acid is recognized as a mechanism-based inactivator of GABA-AT, a class of inhibitors that are unreactive until they are catalytically converted by the target enzyme into a reactive species. researchgate.net This process, often termed "suicide inhibition," leads to the inactivation of the enzyme.

The inactivation of GABA-AT by 4-amino-5-fluoro-5-hexenoic acid proceeds through a mechanism-based pathway. The compound initially binds to the enzyme and, through the enzyme's own catalytic machinery, is transformed into a highly reactive intermediate that then covalently modifies and inactivates the enzyme. researchgate.net Studies have shown that upon inactivation of GABA-AT with a radiolabeled version of the inhibitor, a portion of the radioactivity remains covalently bound to the enzyme, confirming the irreversible nature of this interaction. acs.org

The inactivation process is not entirely straightforward, with evidence suggesting the existence of multiple inactivation pathways. acs.org These distinct mechanisms are influenced by the stereochemistry of the inhibitor.

While the predominant mechanism of action is irreversible inactivation, there is also evidence of a reversible component to the inhibition of GABA-AT by 4-amino-5-fluoro-5-hexenoic acid. Research has indicated that dialysis of the inactivated enzyme can lead to a partial recovery of its activity, suggesting that some of the inhibitor-enzyme complex is not covalently bound and can dissociate. osti.gov Specifically, studies have shown that about 30% of the enzyme activity can be recovered after incubation with pyridoxal (B1214274) 5'-phosphate (PLP), which is consistent with the formation and release of a modified, non-covalently bound coenzyme. osti.gov

However, specific quantitative data characterizing the reversible inhibition, such as the inhibition constant (Ki) and the precise mode of reversible inhibition (competitive, non-competitive, or uncompetitive), for 4-amino-5-fluoro-5-hexenoic acid are not extensively detailed in the currently available scientific literature.

The action of 4-amino-5-fluoro-5-hexenoic acid as a mechanism-based inactivator is fundamentally reliant on the principle of substrate mimicry. Its structure is sufficiently similar to that of the natural substrate, γ-aminobutyric acid (GABA), to be recognized and processed by the active site of GABA-AT. researchgate.net The enzyme's catalytic machinery initiates the conversion of the inhibitor, which then leads to the generation of the reactive species that ultimately inactivates the enzyme. This process highlights a sophisticated level of interaction within the enzyme's active site, where the inhibitor hijacks the normal catalytic cycle for its inhibitory purpose.

The inhibitory activity of fluorinated analogues of vigabatrin (B1682217), including 4-amino-5-fluoro-5-hexenoic acid, demonstrates a marked stereospecificity. The different isomers of these compounds can lead to distinct inactivation mechanisms. acs.org This suggests that the precise orientation of the fluorine atom and other functional groups within the enzyme's active site is critical for the specific chemical reactions that lead to inactivation. The differences in the mechanisms may involve variations in the formation of key intermediates and the nature of the final adduct with the enzyme. acs.org

Interaction with Neurotransmitter Systems

The primary interaction of 4-amino-5-fluoro-5-hexenoic acid with neurotransmitter systems is indirect, through its inhibition of GABA-AT, which leads to an increase in the levels of the inhibitory neurotransmitter GABA. nih.gov

Despite the significant impact of 4-amino-5-fluoro-5-hexenoic acid on the GABAergic system through enzyme inhibition, there is currently a lack of available scientific data from in vitro studies detailing its direct binding affinity for neurotransmitter receptors, such as GABA-A and GABA-B receptors. Quantitative measures like the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) from radioligand binding assays or other receptor binding studies have not been reported in the reviewed literature. Therefore, its direct interaction with these key receptors in neurotransmission remains to be elucidated.

Modulation of Neurotransmitter Uptake and Release (Cellular Models)

Studies on fluorinated GABA analogs suggest that they can modulate the synaptic concentration of GABA. For instance, a series of β-polyfluoroalkyl-GABAs were found to increase the initial velocity of [³H]GABA uptake by isolated rat brain nerve terminals (synaptosomes) after a period of pre-incubation. nih.gov This effect was notably greater than that observed with pregabalin, another well-known GABA analog. nih.gov These particular fluorinated analogs were identified as structural but not functional analogs of GABA, as they did not inhibit GABA uptake. nih.gov

Conversely, vigabatrin has been shown to enhance both vesicular and non-vesicular release of GABA. nih.gov This suggests that while some analogs may influence GABA reuptake, others can directly affect its release, thereby increasing its availability in the synaptic cleft. The specific impact of the fluoro-substitution at the 5-position in 5-Hexenoic acid, 4-amino-5-fluoro- would require direct experimental evaluation to determine its precise effect on GABA transporters (GATs) and release mechanisms.

Table 1: Effects of GABA Analogs on GABA Uptake and Release in Cellular Models

| Compound/Analog | Cellular Model | Effect on GABA Uptake | Effect on GABA Release | Reference |

| β-polyfluoroalkyl-GABAs | Rat brain synaptosomes | Increased initial velocity | Not specified | nih.gov |

| Vigabatrin | Not specified | Prevents neuronal uptake | Enhances vesicular and non-vesicular release | nih.govnih.gov |

Activity as a Precursor or Analog in Neurotransmitter Metabolism Pathways

The most well-characterized mechanism for a closely related analog, vigabatrin, is the irreversible inhibition of GABA-transaminase (GABA-T). drugbank.compatsnap.com GABA-T is the primary enzyme responsible for the degradation of GABA. patsnap.com By acting as a "suicide" inhibitor, vigabatrin covalently binds to the enzyme, leading to its inactivation. patsnap.com This inhibition results in a significant increase in GABA concentrations in the brain. nih.govdrugbank.compatsnap.com Given the structural similarity, it is highly probable that 5-Hexenoic acid, 4-amino-5-fluoro- also acts as an inhibitor of GABA-T. The presence of the vinyl group is crucial for this mechanism, and the addition of a fluorine atom could potentially modulate the potency of this inhibition.

Furthermore, studies on other fluorinated GABA analogs have shown them to be potent inactivators of GABA-AT. For example, (1S,3S)-3-amino-4-difluoromethylene-1-cyclopentanoic acid was found to be 187 times more potent as a GABA-AT inactivator than vigabatrin. nih.govacs.org This highlights the significant role that fluorine substitution can play in enhancing the inhibitory activity of these molecules.

Structure-Activity Relationship (SAR) Studies

The biological activity of GABA analogs is intrinsically linked to their three-dimensional structure, which dictates their ability to interact with target proteins.

Impact of Fluoro-Substitution on Biological Activity

The introduction of fluorine into organic molecules can profoundly alter their physicochemical properties, such as acidity, basicity, and lipophilicity, which in turn affects their biological activity. tandfonline.com In the context of GABA analogs, fluorination can lead to more potent enzyme inhibitors. nih.gov For example, fluorination of alkyl groups at the C-4 and C-5 positions of γ-butyrolactones with convulsant activity was found to increase their potency. nih.gov The strong electron-withdrawing nature of fluorine can enhance the binding and/or reactivity of these compounds during enzymatic turnover. nih.gov It is also suggested that fluorine substitution can influence the conformation of molecules, which can be a critical factor for their interaction with the active site of an enzyme. researchgate.net

Role of the Amino and Hexenoic Acid Moiety in Target Recognition

The core structure, consisting of an amino group and a carboxylic acid moiety, is fundamental for the recognition of GABA analogs by their biological targets. The amino acid portion of these ligands is crucial for specific interactions with transporters and receptors. nih.gov For GABA receptors, the GABA molecule itself binds at the interface between subunits, and its amino and carboxylate groups form key interactions with specific amino acid residues within the binding pocket. acs.org For instance, in the GABA-A receptor, the GABA-fragment of a hybrid molecule was observed to form hydrogen bonds with α₁Arg-67 and β₃Ser-156, a cation-π interaction with β₃Tyr-205, and an ionic bond with β₃Glu-155. acs.org The hexenoic acid backbone of 5-Hexenoic acid, 4-amino-5-fluoro- provides the appropriate spatial arrangement for the amino and carboxylic acid groups to interact with these binding sites.

Computational Approaches to SAR Prediction

Molecular modeling and docking studies have been employed to understand the binding modes of GABA analogs. For example, docking studies of β-amino acids with lipophilic side chains into the mouse GABA transporter 2 (mGAT2) suggest a binding mode similar to that proposed for tiagabine (B1662831) in the human GABA transporter 1 (hGAT1). nih.gov Such computational approaches can predict how the introduction of a fluorine atom in 5-Hexenoic acid, 4-amino-5-fluoro- might influence its binding affinity and orientation within the active site of enzymes like GABA-T or the binding pocket of GABA receptors. These models can help in rationalizing the observed biological activities and in the design of new, more potent, and selective analogs.

Advanced Analytical and Biophysical Methodologies for Research on 5 Hexenoic Acid, 4 Amino 5 Fluoro

Spectroscopic Techniques for Ligand-Target Complex Characterization

Spectroscopic methods are indispensable for probing the non-covalent interactions between a small molecule (ligand) and its biological target, typically a protein or enzyme. These techniques can reveal details about binding affinity, conformational changes, and the specific residues involved in the interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein-ligand interactions in solution. It can provide information on binding affinity, the conformation of the ligand when bound to the target, and changes in the protein structure upon ligand binding. For a fluorinated compound like 5-Hexenoic acid, 4-amino-5-fluoro-, ¹⁹F NMR is particularly advantageous. The ¹⁹F nucleus has a high sensitivity and its chemical shift is exquisitely sensitive to the local chemical environment, making it an excellent probe for binding events and conformational changes. rsc.orgnih.govrsc.org

When the compound binds to its target enzyme, such as GABA-transaminase, changes in the ¹⁹F NMR signal can be observed. These changes, known as chemical shift perturbations (CSPs), can be monitored by titrating the protein with the ligand. The magnitude of the CSPs can be used to determine the dissociation constant (Kd), a measure of binding affinity. Furthermore, NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the three-dimensional structure of the bound ligand, revealing its bioactive conformation. acs.org Studies on other fluorinated amino acids have demonstrated that NMR can distinguish between different conformers in solution and quantify their relative populations, which is crucial for understanding structure-activity relationships.

Table 1: Hypothetical ¹⁹F NMR Chemical Shift Perturbation Data for 5-Hexenoic Acid, 4-Amino-5-Fluoro- Binding to a Target Protein

| Protein Concentration (µM) | Ligand Concentration (µM) | ¹⁹F Chemical Shift (ppm) | Chemical Shift Perturbation (Δδ, ppm) |

| 50 | 0 (Free Ligand) | -115.50 | 0.00 |

| 50 | 25 | -115.75 | 0.25 |

| 50 | 50 | -115.98 | 0.48 |

| 50 | 100 | -116.30 | 0.80 |

| 50 | 200 | -116.65 | 1.15 |

| 50 | 400 | -116.85 | 1.35 |

This interactive table illustrates how chemical shifts of the fluorine atom in 5-Hexenoic acid, 4-amino-5-fluoro- could change upon binding to a target protein, allowing for the calculation of binding affinity.

Mass Spectrometry (MS) for Metabolite Profiling and Adduct Identification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the cornerstone of metabolite identification and the characterization of covalent adducts. For a drug candidate like 5-Hexenoic acid, 4-amino-5-fluoro-, understanding its metabolic fate is crucial. In vitro studies using liver microsomes or hepatocytes, as well as in vivo studies, can be analyzed by high-resolution mass spectrometry (HRMS) to create a comprehensive metabolic profile.

Metabolites are identified by detecting mass shifts corresponding to specific biochemical reactions, such as hydroxylation (+16 Da), N-dealkylation, or glucuronidation. For instance, studies on other fluorinated compounds have successfully used LC-HRMS to identify a wide range of metabolites formed through various biotransformations. nih.gov As 5-Hexenoic acid, 4-amino-5-fluoro- is a mechanism-based inhibitor, it is designed to form a covalent bond with its target enzyme. MS can be used to identify the specific amino acid residue(s) on the target protein that become covalently modified. This involves digesting the protein-inhibitor complex and analyzing the resulting peptides by MS/MS to pinpoint the exact site of adduction.

Table 2: Potential Metabolites of 5-Hexenoic Acid, 4-Amino-5-Fluoro- Detectable by Mass Spectrometry

| Parent Compound | Molecular Weight (Da) | Putative Metabolic Reaction | Mass Shift (Da) | Metabolite Molecular Weight (Da) |

| 5-Hexenoic acid, 4-amino-5-fluoro- | 147.15 | Hydroxylation | +15.99 | 163.14 |

| 5-Hexenoic acid, 4-amino-5-fluoro- | 147.15 | Glucuronidation | +176.12 | 323.27 |

| 5-Hexenoic acid, 4-amino-5-fluoro- | 147.15 | Oxidative deamination | -1.01 | 146.14 |

| 5-Hexenoic acid, 4-amino-5-fluoro- | 147.15 | N-Acetylation | +42.01 | 189.16 |

This interactive table lists hypothetical metabolites of 5-Hexenoic acid, 4-amino-5-fluoro-, and the corresponding mass changes that would be detected by mass spectrometry.

X-ray Crystallography and Cryo-Electron Microscopy of Enzyme-Inhibitor Complexes

To understand the inhibitory mechanism at an atomic level, a high-resolution 3D structure of the inhibitor bound to its enzyme target is invaluable. X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM) are the premier techniques for this purpose. nih.gov These methods can visualize the precise orientation of the inhibitor in the enzyme's active site and reveal the specific molecular interactions—such as hydrogen bonds, and electrostatic or hydrophobic interactions—that stabilize the complex. elifesciences.org

For 5-Hexenoic acid, 4-amino-5-fluoro-, obtaining a crystal structure of it covalently bound to GABA-transaminase would confirm the binding mode and the identity of the modified amino acid residue. This structural information is critical for structure-based drug design, enabling rational modifications to the inhibitor to improve potency or selectivity. While crystallography has been the traditional method, cryo-EM has emerged as a powerful alternative, especially for large protein complexes or those that are difficult to crystallize. researchgate.netresearchgate.net Recent cryo-EM studies have successfully determined the structures of GABA transporters and receptors, demonstrating the capability of this technique to elucidate the architecture of neurologically relevant targets. huji.ac.ilnih.govbiorxiv.orgnih.govbiorxiv.org

Table 3: Representative Data from a Hypothetical X-ray Crystallography Study of an Enzyme-Inhibitor Complex

| Data Collection Parameter | Value |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions (Å) | a=50.2, b=85.5, c=110.8 |

| Resolution (Å) | 1.8 |

| R-work / R-free | 0.18 / 0.21 |

| Number of Protein Atoms | 3540 |

| Number of Inhibitor Atoms | 13 |

| Number of Water Molecules | 215 |

| Key Interactions | Covalent bond to Lys329; H-bond with Tyr145 |

This interactive table shows typical data obtained from an X-ray diffraction experiment, providing insights into the quality of the structure and the key interactions between the inhibitor and its target.

Computational Chemistry and Molecular Modeling

Computational methods are integral to modern drug discovery, providing predictive models that complement experimental data. These techniques can be used to screen virtual libraries of compounds, predict binding affinities, and elucidate complex reaction mechanisms.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a protein target. nih.gov For 5-Hexenoic acid, 4-amino-5-fluoro-, docking studies could be performed to place the molecule into the active site of GABA-transaminase. The results would generate a series of possible binding poses, ranked by a scoring function that estimates the binding affinity. This can provide initial hypotheses about the key interactions driving binding, which can then be tested experimentally.

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the protein and the ligand, as well as the presence of solvent. These simulations can be used to assess the stability of the docked pose, identify conformational changes in the protein upon binding, and calculate the free energy of binding. acs.org

Table 4: Illustrative Results from a Molecular Docking Study

| Ligand | Docking Score (kcal/mol) | Predicted Interacting Residues | Type of Interaction |

| 5-Hexenoic acid, 4-amino-5-fluoro- | -8.5 | Lys329, Tyr145, Trp187 | Covalent, Hydrogen Bond, Hydrophobic |

| GABA (substrate) | -6.2 | Lys329, Arg445, Glu270 | Ionic, Hydrogen Bond |

| Vigabatrin (B1682217) | -8.1 | Lys329, Tyr145, Trp187 | Covalent, Hydrogen Bond, Hydrophobic |

This interactive table compares the predicted binding characteristics of 5-Hexenoic acid, 4-amino-5-fluoro- with the natural substrate and a related drug, as might be obtained from a molecular docking simulation.

Quantum Mechanical Calculations for Reaction Mechanism Elucidation

Quantum mechanical (QM) calculations are used to study chemical reactions at the electronic level. For a mechanism-based inhibitor like 5-Hexenoic acid, 4-amino-5-fluoro-, QM methods are essential for elucidating the detailed chemical steps involved in the covalent inactivation of the enzyme. These calculations can map the entire reaction pathway, including the structures of transition states and intermediates.

By calculating the energy barriers for each step, researchers can determine the rate-limiting step of the inhibition process and understand how the fluorine substituent influences the reactivity of the vinyl group. This level of mechanistic detail is difficult to obtain through experimental means alone and is crucial for designing next-generation inhibitors with fine-tuned reactivity. QM methods, often used in a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach where the active site is treated with high-level QM theory and the rest of the protein with classical mechanics, provide a powerful tool for understanding enzyme catalysis and inhibition.

Table 5: Hypothetical Quantum Mechanical Calculation Results for an Enzymatic Reaction Step

| Reaction Step | Reactant State Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product State Energy (kcal/mol) | Activation Energy (ΔE‡, kcal/mol) |

| Michael Addition | 0.0 | +15.2 | -5.4 | 15.2 |

| Proton Transfer | -5.4 | +8.7 | -12.1 | 14.1 |

| Ring Opening | -12.1 | +2.5 | -20.3 | 14.6 |

This interactive table presents sample energy values for key steps in a hypothetical enzyme-catalyzed reaction mechanism, as would be calculated using quantum mechanical methods.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. In the context of 5-Hexenoic acid, 4-amino-5-fluoro-, a pharmacophore model can be developed to elucidate the key structural motifs required for its biological activity, presumably as an enzyme inhibitor. This model can then be employed in virtual screening campaigns to identify other novel compounds with similar or improved activity from large chemical databases.

The development of a pharmacophore model for 5-Hexenoic acid, 4-amino-5-fluoro- would begin with the identification of its key chemical features. These include hydrogen bond donors (the amino and carboxylic acid groups), hydrogen bond acceptors (the carboxylic acid and fluorine atom), and a hydrophobic region (the hexenoic acid backbone). The spatial arrangement of these features is critical for its interaction with a target protein.

Once a pharmacophore model is established, it can be used as a 3D query to search through vast libraries of chemical compounds. This process, known as virtual screening, allows for the rapid and cost-effective identification of potential "hit" compounds that match the pharmacophore model. These hits can then be subjected to further in vitro and in vivo testing to validate their biological activity. This approach significantly narrows down the number of compounds to be synthesized and tested, thereby accelerating the drug discovery process. nih.govnih.gov

Table 1: Key Pharmacophoric Features of 5-Hexenoic Acid, 4-Amino-5-Fluoro-

| Feature | Description | Potential Role in Target Interaction |

| Hydrogen Bond Donor | The primary amine (-NH2) group at the 4-position. | Forms hydrogen bonds with acceptor groups (e.g., carbonyl oxygen) in the target's active site. |

| Hydrogen Bond Donor | The carboxylic acid (-COOH) group. | Can donate a hydrogen bond to an acceptor group in the active site. |

| Hydrogen Bond Acceptor | The carbonyl oxygen of the carboxylic acid group. | Accepts hydrogen bonds from donor groups (e.g., amine or hydroxyl) in the active site. |

| Hydrogen Bond Acceptor | The fluorine atom at the 5-position. | Can act as a weak hydrogen bond acceptor. |

| Hydrophobic Region | The aliphatic chain of the hexenoic acid. | Engages in van der Waals interactions with hydrophobic pockets in the target's active site. |

| Vinylic Group | The double bond between C5 and C6. | May participate in specific interactions within the active site. |

Radiochemical and Isotopic Labeling for Tracing and Quantification in Research

Radiochemical and isotopic labeling are indispensable techniques in biomedical research, enabling the tracing and quantification of molecules in complex biological systems. The synthesis of a radiolabeled version of 5-Hexenoic acid, 4-amino-5-fluoro- would provide a powerful tool to investigate its mechanism of action, pharmacokinetics, and cellular disposition.

Synthesis of Radiolabeled 5-Hexenoic Acid, 4-Amino-5-Fluoro-

The synthesis of radiolabeled 5-Hexenoic acid, 4-amino-5-fluoro- would involve the incorporation of a radioactive isotope, such as Carbon-14 (¹⁴C) or Fluorine-18 (¹⁸F), into its molecular structure. The choice of isotope would depend on the specific research application. For instance, ¹⁸F is a positron emitter with a half-life of 109.8 minutes, making it suitable for in vivo imaging studies using Positron Emission Tomography (PET). nih.gov

A potential synthetic route for [¹⁸F]5-Hexenoic acid, 4-amino-5-fluoro- could involve the nucleophilic substitution of a suitable precursor with [¹⁸F]fluoride. This would require a multi-step synthesis to first prepare a precursor molecule with a good leaving group at the 5-position, which can then be displaced by the [¹⁸F]fluoride ion. The reaction conditions would need to be carefully optimized to ensure high radiochemical yield and purity.

Table 2: Hypothetical Radiosynthesis of [¹⁸F]5-Hexenoic Acid, 4-Amino-5-Fluoro-

| Step | Description | Key Reagents and Conditions |

| 1. Precursor Synthesis | Synthesis of a suitable precursor, for example, a protected amino acid with a leaving group (e.g., tosylate or mesylate) at the 5-position. | Multi-step organic synthesis. |

| 2. Radiolabeling | Nucleophilic substitution of the leaving group with [¹⁸F]fluoride. | [¹⁸F]Fluoride, Kryptofix 2.2.2, potassium carbonate, in an aprotic solvent (e.g., acetonitrile) at elevated temperature. |

| 3. Deprotection | Removal of protecting groups from the amino and carboxylic acid functionalities. | Acidic or basic hydrolysis. |

| 4. Purification | Purification of the final radiolabeled compound. | High-performance liquid chromatography (HPLC). |

Application in Enzyme Assays and Cellular Uptake Studies

The radiolabeled 5-Hexenoic acid, 4-amino-5-fluoro- would be a valuable tool for a variety of in vitro and in vivo studies.

Enzyme Assays: In enzyme kinetics studies, the radiolabeled compound could be used as a tracer to determine the affinity of the unlabeled compound for its target enzyme. By competing with the radiolabeled ligand for binding to the enzyme, the inhibitory constant (Ki) of the unlabeled compound can be accurately determined. This information is crucial for understanding the potency and mechanism of enzyme inhibition.

Cellular Uptake Studies: To investigate how 5-Hexenoic acid, 4-amino-5-fluoro- enters cells, cellular uptake assays can be performed using the radiolabeled version. science.gov Cells would be incubated with the radiolabeled compound, and the amount of radioactivity accumulated inside the cells would be measured over time. These studies can help identify the specific transporters involved in its cellular uptake and provide insights into its cellular permeability. researchgate.net

Table 3: Hypothetical Cellular Uptake Data for [¹⁸F]5-Hexenoic Acid, 4-Amino-5-Fluoro- in a Cancer Cell Line

| Time (minutes) | Cellular Uptake (pmol/mg protein) |

| 5 | 15.2 |

| 15 | 42.8 |

| 30 | 78.5 |

| 60 | 110.3 |

| 120 | 125.1 |

Future Directions and Emerging Research Avenues for 5 Hexenoic Acid, 4 Amino 5 Fluoro

Exploration of Novel Molecular Targets and Binding Partners

The primary hypothesized molecular target for 5-Hexenoic acid, 4-amino-5-fluoro- is γ-aminobutyric acid aminotransferase (GABA-T). This enzyme is responsible for the degradation of the inhibitory neurotransmitter GABA. By inhibiting GABA-T, the concentration of GABA in the brain is increased, leading to enhanced inhibitory signaling, which can be beneficial in conditions characterized by neuronal hyperexcitability, such as epilepsy. Vigabatrin (B1682217), the non-fluorinated parent compound, is a known irreversible inhibitor of GABA-T.

Future research should initially focus on confirming the interaction between 5-Hexenoic acid, 4-amino-5-fluoro- and GABA-T. Key research questions would include determining the binding affinity, mechanism of inhibition (e.g., competitive, non-competitive, or irreversible), and the selectivity of the compound for GABA-T over other aminotransferases. The presence of the fluorine atom could significantly influence these properties. Fluorine's high electronegativity can alter the electronic distribution within the molecule, potentially leading to stronger interactions with the enzyme's active site.

Beyond GABA-T, it is crucial to explore other potential molecular targets to build a comprehensive pharmacological profile. This is particularly important given that some fluorinated compounds have shown unexpected biological activities. Techniques such as affinity chromatography-mass spectrometry and chemical proteomics could be employed to identify novel binding partners in brain tissue extracts. This could reveal off-target effects or entirely new mechanisms of action.

Furthermore, the structural similarity to the neurotransmitter GABA suggests potential interactions with GABA receptors (GABA-A and GABA-B) and GABA transporters (GATs). While vigabatrin has shown minimal affinity for these targets, the addition of fluorine could alter this profile. Binding assays and functional studies on these receptors and transporters are therefore warranted.

Design and Synthesis of Next-Generation Probes for Specific Biological Questions

The fluorine atom in 5-Hexenoic acid, 4-amino-5-fluoro- presents a unique opportunity for the development of advanced molecular probes. The site-selective introduction of fluorine can be leveraged for various analytical techniques.

Specifically, the synthesis of a ¹⁹F-labeled version of the compound would enable its use in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This technique is a powerful tool for studying drug-target interactions, as the ¹⁹F NMR signal is highly sensitive to the local chemical environment. By monitoring changes in the ¹⁹F chemical shift upon binding to a protein, researchers can gain insights into the binding event and the conformation of the ligand-protein complex.

Furthermore, the synthesis of a radiolabeled version, specifically with ¹⁸F, would allow for its use as a tracer in Positron Emission Tomography (PET) imaging. An ¹⁸F-labeled analog of 5-Hexenoic acid, 4-amino-5-fluoro- could be used to non-invasively visualize the distribution of the compound in the brain and quantify the engagement of its target, such as GABA-T, in living subjects. This would be invaluable for preclinical and potentially clinical studies.

The development of these probes would facilitate a deeper understanding of the compound's pharmacokinetics and pharmacodynamics, helping to answer critical questions about its blood-brain barrier permeability, target engagement, and duration of action.

Integration with Systems Biology and Omics Approaches in Cellular Research

To understand the broader biological impact of 5-Hexenoic acid, 4-amino-5-fluoro-, a systems-level approach is essential. Modern "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the cellular response to the compound.

Initial studies could involve treating neuronal cell cultures with the compound and then performing multi-omics analysis. Transcriptomics (e.g., RNA-Seq) would reveal changes in gene expression, highlighting pathways that are modulated by the compound. Proteomics would identify changes in protein levels, providing a more direct link to cellular function. Metabolomics, the study of small molecules, would be particularly insightful, as it can directly measure changes in neurotransmitter levels, including GABA and glutamate, as well as other metabolites affected by altered enzyme activity.

By integrating these different omics datasets, researchers can construct network models of the compound's effects. This can help to identify not only the primary target but also secondary and downstream effects, providing a more holistic understanding of its mechanism of action. For instance, an integrated analysis could reveal how the inhibition of GABA-T by 5-Hexenoic acid, 4-amino-5-fluoro- impacts other metabolic pathways, such as the Krebs cycle, to which GABA metabolism is linked.

This systems biology approach can also aid in predicting potential side effects and identifying biomarkers of drug response.

Development of Advanced Methodologies for In Vitro Study of Compound Effects

A robust in vitro testing platform is crucial for the detailed characterization of 5-Hexenoic acid, 4-amino-5-fluoro-. A variety of advanced in vitro assays can be employed to study its effects with high precision.

Enzyme Kinetic Assays: To study the interaction with GABA-T, detailed enzyme kinetic assays are necessary. These assays can be continuous or discontinuous and can utilize various detection methods, such as spectrophotometry or fluorimetry, to measure the rate of the enzymatic reaction in the presence and absence of the inhibitor. This will allow for the determination of key kinetic parameters like the Michaelis-Menten constant (Km) and the inhibition constant (Ki).

Cell-Based Assays: The effects of the compound on neuronal function can be studied using a variety of cell-based assays. For example, electrophysiological techniques, such as patch-clamp recordings from cultured neurons, can directly measure the impact of increased GABA levels on neuronal excitability. High-content imaging systems can be used to assess changes in neuronal morphology, synapse formation, and other cellular phenotypes in response to treatment.

Off-Target Profiling: To assess the selectivity of 5-Hexenoic acid, 4-amino-5-fluoro-, it should be screened against a panel of related enzymes and receptors. This can be done using commercially available services that offer broad profiling against hundreds of targets. This is a critical step in identifying potential off-target interactions that could lead to unwanted side effects.

Blood-Brain Barrier Models: An important in vitro model would be an artificial blood-brain barrier (BBB) model, such as a co-culture of endothelial cells, pericytes, and astrocytes. This would allow for the assessment of the compound's ability to cross the BBB, a critical property for any centrally acting drug.

Unanswered Questions and Critical Gaps in Current Academic Understanding

Given the nascent stage of research into 5-Hexenoic acid, 4-amino-5-fluoro-, the number of unanswered questions is vast. The primary gap is the lack of any published biological data for this specific compound. Therefore, the most fundamental questions remain to be addressed.

Key Unanswered Questions:

Does 5-Hexenoic acid, 4-amino-5-fluoro- inhibit GABA-T? If so, what is its potency and mechanism of inhibition compared to vigabatrin?

What is the impact of the fluorine atom on the compound's properties? Does it enhance potency, selectivity, metabolic stability, or blood-brain barrier penetration?

What is the full spectrum of its molecular targets? Are there significant off-target interactions that could influence its therapeutic potential or side effect profile?

What are its effects on neuronal function in vitro and in vivo? Does it effectively suppress neuronal hyperexcitability?

What is its pharmacokinetic profile? Is it orally bioavailable, and what is its half-life in biological systems?

Critical Gaps in Understanding:

Lack of Synthetic and Analytical Data: There is a need for robust and scalable synthetic routes to produce the compound in sufficient quantities for biological testing. Additionally, detailed analytical characterization is required.

No Preclinical Efficacy or Safety Data: Without any in vivo studies, its potential as a therapeutic agent for any neurological disorder is purely speculative.

Limited Understanding of Fluorinated Analogs in this Class: While the effects of fluorination on other classes of molecules are well-documented, its specific impact on vinyl-GABA analogs is not well understood.

Addressing these fundamental questions and filling these critical gaps through a structured and multidisciplinary research program will be essential to uncover the potential of 5-Hexenoic acid, 4-amino-5-fluoro- as a novel tool for neuroscience research and as a potential therapeutic agent.

Q & A

Advanced Research Question

- Multi-Method Analysis : Compare results from Friedman (isoconversional) and Kissinger (peak-shift) methods to account for temperature-dependent mechanistic shifts .

- Evolved Gas Analysis (EGA) : Couple TGA with FTIR/MS to correlate mass loss with specific degradation products (e.g., 5-hexenoic acid vs. lactone) .

Example : Activation energy for PCL degradation ranges from 75 kJ/mol (low-temperature ester pyrolysis) to 259 kJ/mol (high-temperature unzipping) .

What are the critical considerations for handling and storing 4-amino-5-fluoro-5-hexenoic acid in laboratory settings?

Basic Research Question

- Storage : -20°C under inert atmosphere (Ar/N) to prevent oxidation .

- Handling : Use flame-resistant equipment (flammability class similar to 5-hexenoic acid derivatives) and PPE (gloves, goggles) to avoid skin/eye irritation .

- Stability : Monitor via periodic HPLC to detect decomposition (e.g., hydrolysis of the fluoroalkene group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。